molecular formula C9H14ClNO3 B15336513 O-(3,5-Dimethoxybenzyl)hydroxylamine Hydrochloride

O-(3,5-Dimethoxybenzyl)hydroxylamine Hydrochloride

Cat. No.: B15336513
M. Wt: 219.66 g/mol
InChI Key: ZRKRLYFHHQGBAK-UHFFFAOYSA-N
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Description

O-(3,5-Dimethoxybenzyl)hydroxylamine Hydrochloride is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. It is known for its unique structural properties and reactivity, making it a valuable intermediate in organic synthesis.

Synthetic Routes and Reaction Conditions:

  • The compound can be synthesized through the reaction of 3,5-dimethoxybenzyl chloride with hydroxylamine hydrochloride in the presence of a base such as triethylamine.

  • The reaction is typically carried out in an aprotic solvent like dichloromethane at a temperature range of 0°C to room temperature.

Industrial Production Methods:

  • Industrial production involves scaling up the laboratory synthesis process, ensuring proper control of reaction conditions, and purification steps to achieve high purity.

  • Continuous flow reactors and automated systems are often employed to enhance efficiency and consistency in large-scale production.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding oximes or nitro compounds.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

  • Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles like alkyl halides and aprotic solvents are employed.

Major Products Formed:

  • Oxidation: Oximes, nitro compounds.

  • Reduction: Amines.

  • Substitution: Alkylated derivatives.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a reagent in biochemical assays and studies involving oxidative stress and nitric oxide metabolism. Medicine: It is explored for its potential therapeutic effects in conditions related to oxidative stress and inflammation. Industry: It is utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through its ability to act as a nitric oxide donor or scavenger, depending on the context. It interacts with molecular targets such as enzymes and receptors involved in oxidative stress pathways, modulating their activity and influencing cellular responses.

Comparison with Similar Compounds

  • O-(2,6-Dimethoxybenzyl)hydroxylamine Hydrochloride

  • O-(3,4-Dimethoxybenzyl)hydroxylamine Hydrochloride

  • O-(4-Methoxybenzyl)hydroxylamine Hydrochloride

Uniqueness:

  • O-(3,5-Dimethoxybenzyl)hydroxylamine Hydrochloride is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C9H14ClNO3

Molecular Weight

219.66 g/mol

IUPAC Name

O-[(3,5-dimethoxyphenyl)methyl]hydroxylamine;hydrochloride

InChI

InChI=1S/C9H13NO3.ClH/c1-11-8-3-7(6-13-10)4-9(5-8)12-2;/h3-5H,6,10H2,1-2H3;1H

InChI Key

ZRKRLYFHHQGBAK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)CON)OC.Cl

Origin of Product

United States

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